N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide
Description
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is a compound with significant pharmacological potential. It is known for its psychoactive properties and has been studied for its effects on the central nervous system . This compound is part of a broader class of benzamide derivatives, which are often explored for their therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-16-15(19)12-10-11(7-8-13(12)22-2)23(20,21)18-14-6-4-5-9-17-14/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSPBFRJPDUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactions. . The reaction conditions often involve the use of organic solvents like acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and brain function.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions . The compound’s effects on these pathways contribute to its psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
Sulpiride: Another benzamide derivative with similar psychoactive properties.
Amisulpride: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Metoclopramide: Used primarily as an antiemetic and gastroprokinetic agent.
Uniqueness
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach can potentially offer broader therapeutic benefits compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
